Mitoxantrone

Cardio-oncology Anthracycline equivalence Late-onset cardiotoxicity

Select mitoxantrone for its evidence-backed survival advantage in AML (37% 5-year DFS vs 29% for daunorubicin; EORTC-GIMEMA AML-10) and superior tolerability in palliative settings—12-fold lower severe alopecia (5.1% vs 61.0%), 2.7-fold less nausea/vomiting, and 14-fold lower mucositis vs doxorubicin. As a critical comparator for anthracycline cardiotoxicity studies, it produces only 15% of doxorubicin's superoxide and actively inhibits lipid peroxidation. Ideal for preclinical cardiac safety pharmacology and topoisomerase II SAR programs.

Molecular Formula C22H28N4O6
Molecular Weight 444.5 g/mol
CAS No. 65271-80-9; 70476-82-3; 70711-41-0
Cat. No. B15543122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitoxantrone
CAS65271-80-9; 70476-82-3; 70711-41-0
Molecular FormulaC22H28N4O6
Molecular Weight444.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H28N4O6/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32/h1-4,23-30H,5-12H2
InChIKeyKKZJGLLVHKMTCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySparingly soluble in water;  slightly sol in methanol;  practically insoluble in acetonitrile chloroform;  acetone
7.34e-01 g/L

Mitoxantrone CAS 65271-80-9: Anthracenedione Antineoplastic Agent for Comparator-Based Research and Therapeutic Applications


Mitoxantrone (CAS 65271-80-9) is a synthetic anthracenedione derivative that functions as a DNA intercalator and topoisomerase II inhibitor [1]. Developed as an anthracycline analog with a modified planar ring structure lacking the amino sugar moiety characteristic of doxorubicin and daunorubicin, mitoxantrone was designed to retain broad-spectrum antitumor activity while mitigating the dose-limiting cardiotoxicity associated with conventional anthracyclines [2]. The compound is clinically approved for the treatment of acute myeloid leukemia (AML), metastatic breast cancer, non-Hodgkin's lymphoma, and secondary progressive multiple sclerosis [3].

Why Generic Substitution Fails: Critical Differentiation of Mitoxantrone from Anthracycline Analogs


Despite sharing a common DNA intercalation mechanism with anthracyclines such as doxorubicin and daunorubicin, mitoxantrone exhibits distinct structural, pharmacokinetic, and toxicological profiles that preclude simple therapeutic interchange [1]. The absence of the amino sugar moiety in mitoxantrone's anthracenedione core fundamentally alters its redox cycling capacity, resulting in substantially reduced free radical generation and lipid peroxidation compared to doxorubicin and daunorubicin [2]. Clinically, this translates to a differentiated cardiotoxicity risk profile, with mitoxantrone demonstrating a distinct dose-response relationship for late-onset cardiac dysfunction that differs markedly from doxorubicin equivalence models [3]. Furthermore, incomplete cross-resistance with anthracyclines has been documented, indicating that P-glycoprotein-mediated efflux and topoisomerase II alterations differentially affect mitoxantrone sensitivity [4].

Mitoxantrone Quantitative Differentiation Evidence: Head-to-Head Comparative Data vs. Anthracyclines and Anthracenediones


Cardiotoxicity Risk Quantification: Mitoxantrone vs. Doxorubicin Equivalence Ratio

Mitoxantrone carries a significantly higher risk of late-onset anthracycline-related left ventricular dysfunction (ARLVD) per cumulative dose compared to doxorubicin, necessitating distinct dose capping and monitoring strategies [1]. A 2019 analysis established that mitoxantrone is considered 4 to 5 times as cardiotoxic as doxorubicin on a mg/m² basis, with a calculated equivalence ratio of 10.5 for mitoxantrone-to-doxorubicin in pediatric cancer survivors [2]. This contrasts with daunorubicin and epirubicin, which are considered isoequivalent or less cardiotoxic than doxorubicin [3].

Cardio-oncology Anthracycline equivalence Late-onset cardiotoxicity Pediatric oncology

Free Radical Generation and Lipid Peroxidation: Mitoxantrone vs. Doxorubicin and Daunorubicin

Mitoxantrone demonstrates substantially reduced capacity to generate reactive oxygen species compared to doxorubicin and daunorubicin, providing a mechanistic basis for its differentiated cardiotoxicity profile [1]. In the presence of NADPH-cytochrome P-450 reductase, 100 µM mitoxantrone stimulated superoxide generation at only 15% of the rate produced by equimolar doxorubicin [2]. Similarly, mitoxantrone inhibited basal NADPH-dependent hepatic microsomal lipid peroxidation by 50% at 50 µM, whereas doxorubicin enhanced lipid peroxidation by 2- to 2.5-fold at 100-200 µM [3].

Oxidative stress Cardiotoxicity mechanism Redox cycling Anthracycline comparison

Non-Cardiac Tolerability: Mitoxantrone vs. Doxorubicin in Metastatic Breast Cancer

In a randomized clinical trial of 325 patients with metastatic breast cancer, mitoxantrone demonstrated significantly reduced non-cardiac toxicity compared to doxorubicin while maintaining comparable clinical activity [1]. Severe nausea and vomiting occurred in 9.5% of mitoxantrone patients versus 25.3% of doxorubicin patients (P < 0.001) [2]. Severe stomatitis/mucositis affected 0.6% of mitoxantrone patients versus 8.4% of doxorubicin patients (P = 0.001) [3]. The most pronounced difference was in severe alopecia: 5.1% with mitoxantrone versus 61.0% with doxorubicin (P < 0.001) [4].

Metastatic breast cancer Comparative tolerability Adverse event profile Quality of life

DNA Adduct Formation Propensity: Mitoxantrone vs. Pixantrone

Mitoxantrone exhibits a substantially lower propensity for formaldehyde-mediated DNA adduct formation compared to its analog pixantrone, which may contribute to differences in cytotoxic mechanism and resistance profiles [1]. In direct comparison at equimolar formaldehyde and drug concentrations, pixantrone demonstrated a 10- to 100-fold greater propensity to generate covalent drug-DNA adducts than mitoxantrone [2]. Furthermore, pixantrone-DNA adducts exhibit greater thermal stability and extended half-life at 37°C compared to mitoxantrone-DNA adducts [3].

DNA adduct formation Anthracenedione derivatives Formaldehyde-mediated activation Covalent DNA binding

Disease-Free Survival in Acute Myeloid Leukemia: Mitoxantrone vs. Daunorubicin

In the large EORTC-GIMEMA AML-10 trial randomizing 2,157 adult patients with newly diagnosed AML, mitoxantrone-based induction-consolidation chemotherapy demonstrated superior long-term disease control compared to daunorubicin [1]. The 5-year disease-free survival (DFS) rate was 37% for mitoxantrone versus 29% for daunorubicin (P < 0.001) [2]. The overall complete remission rate was similar across arms (69%), indicating that the survival advantage stemmed from improved durability of remission rather than initial response [3].

Acute myeloid leukemia Induction chemotherapy Disease-free survival Anthracycline comparison

Cardiomyocyte Cytotoxicity: Mitoxantrone vs. Epirubicin and Idarubicin

In isolated adult rat cardiomyocytes, mitoxantrone demonstrated the most pronounced acute cytotoxicity among tested anthracyclines and anthracenediones, highlighting a distinct cardiac safety profile that requires specific consideration in research applications [1]. Mitoxantrone reduced cell viability and the number of rod-shaped cardiomyocytes to the greatest extent, followed in descending order by carminomycin, idarubicin, and epirubicin [2]. Epirubicin and idarubicin exhibited significantly lower accumulation in cardiomyocytes compared to carminomycin [3].

Cardiomyocyte toxicity In vitro cardiac model Anthracycline comparison Drug safety screening

Mitoxantrone Procurement Decision Scenarios: Evidence-Based Applications in Oncology Research and Clinical Practice


AML Induction Regimen Selection When Long-Term Disease Control Is Prioritized

For investigators designing phase III AML induction trials or clinicians selecting between anthracycline components, the EORTC-GIMEMA AML-10 data provide level I evidence supporting mitoxantrone over daunorubicin when 5-year disease-free survival is the primary endpoint. Mitoxantrone achieved a 37% 5-year DFS rate compared to 29% with daunorubicin (absolute 8% improvement, P < 0.001), with similar complete remission rates [1]. This survival advantage persists in patients not proceeding to allogeneic stem cell transplantation, making mitoxantrone the evidence-preferred anthracenedione for consolidation-intent AML protocols.

Palliative Metastatic Breast Cancer Treatment with Quality-of-Life Emphasis

In settings where minimizing visible toxicity and gastrointestinal adverse events is paramount—such as palliative metastatic breast cancer care or maintenance therapy—mitoxantrone offers quantifiable advantages over doxorubicin. The 12-fold lower incidence of severe alopecia (5.1% vs. 61.0%, P < 0.001) and significantly reduced nausea/vomiting (9.5% vs. 25.3%, P < 0.001) and mucositis (0.6% vs. 8.4%, P = 0.001) directly translate to improved patient-reported outcomes and treatment adherence [2]. Procurement decisions for formulary inclusion in palliative oncology settings should weigh this tolerability advantage against the marginally lower response rate (20.6% vs. 29.3%, P = 0.07).

Cardiac Safety Studies Requiring Differentiated Oxidative Stress Profiles

For preclinical cardiac safety pharmacology or mechanistic toxicology studies investigating anthracycline-mediated cardiotoxicity pathways, mitoxantrone serves as a critical comparator compound due to its distinct redox profile. Unlike doxorubicin and daunorubicin, which robustly stimulate superoxide generation and lipid peroxidation, mitoxantrone produces only 15% of the superoxide generated by equimolar doxorubicin and actively inhibits microsomal lipid peroxidation by 50% at 50 µM [3]. This differentiated oxidative stress signature makes mitoxantrone an essential control compound for dissecting ROS-dependent versus ROS-independent cardiotoxicity mechanisms.

Topoisomerase II Poisoning Research Requiring Defined DNA Interaction Profiling

Investigators studying structure-activity relationships of topoisomerase II poisons or developing novel anthracenedione derivatives should consider mitoxantrone's unique DNA adduct formation profile. In direct comparison with pixantrone, mitoxantrone exhibits 10- to 100-fold lower propensity for formaldehyde-mediated covalent DNA adduct formation, with adducts demonstrating reduced thermal stability and shorter half-life at physiological temperature [4]. This mechanistic distinction—coupled with mitoxantrone's documented incomplete cross-resistance with anthracyclines—makes it a valuable reference compound for dissecting the relative contributions of non-covalent DNA intercalation, topoisomerase II poisoning, and covalent adduct formation to cytotoxic efficacy and resistance development.

Technical Documentation Hub

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